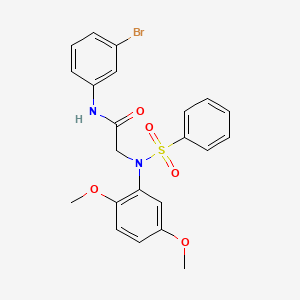
N~1~-(3-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(3-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as BDP-9066, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of BDP-9066 involves its interaction with specific receptors in the brain and other tissues. BDP-9066 has been shown to bind to the α7 nicotinic acetylcholine receptor, leading to the modulation of neurotransmitter release and improved cognitive function. Additionally, BDP-9066 has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and survival, leading to the induction of apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
BDP-9066 has been shown to have a range of biochemical and physiological effects, depending on the specific application and dosage used. In neuroscience, BDP-9066 has been shown to improve cognitive function and memory by modulating neurotransmitter release. In cancer research, BDP-9066 has been shown to inhibit the growth of cancer cells and induce apoptosis by inhibiting specific enzymes involved in cell growth and survival. Additionally, BDP-9066 has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BDP-9066 has several advantages for lab experiments, including its high purity, stability, and specificity for certain receptors and enzymes. Additionally, BDP-9066 has been extensively studied in preclinical models, providing valuable data on its pharmacological properties and potential applications. However, BDP-9066 also has some limitations, including its relatively high cost and limited availability, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on BDP-9066, including the development of new therapies for neurological disorders, cancer, and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of BDP-9066 and its potential applications in various fields of research. Finally, the synthesis method of BDP-9066 could be further optimized to improve yield, purity, and cost-effectiveness, making it more accessible to researchers.
Méthodes De Synthèse
The synthesis of BDP-9066 involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 3-bromoaniline with 2,5-dimethoxybenzaldehyde in the presence of a base to form the intermediate product, which is then reacted with phenylsulfonyl chloride to yield the final product, BDP-9066. The synthesis method has been optimized to ensure high yield and purity of the final product.
Applications De Recherche Scientifique
BDP-9066 has shown potential applications in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, BDP-9066 has been shown to modulate the activity of certain neurotransmitter receptors, leading to improved cognitive function and memory. In cancer research, BDP-9066 has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new cancer therapies. In drug discovery, BDP-9066 has been used as a reference compound to screen for potential drug candidates that exhibit similar pharmacological properties.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-(3-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O5S/c1-29-18-11-12-21(30-2)20(14-18)25(31(27,28)19-9-4-3-5-10-19)15-22(26)24-17-8-6-7-16(23)13-17/h3-14H,15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMJPGQOVKEVJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-benzyl-N~1~-(4-chloro-2-methylphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B6005673.png)
methanone](/img/structure/B6005682.png)
![N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B6005690.png)
![N-(4-fluorophenyl)-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-piperidinamine](/img/structure/B6005703.png)
![1-(1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)-3-methyl-1-butanone](/img/structure/B6005707.png)
![ethyl 1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6005714.png)
![3-{[(3,4-dimethoxybenzyl)amino]methylene}-2,4-pyrrolidinedione](/img/structure/B6005719.png)
![N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-2-(2-thienyl)ethanamine](/img/structure/B6005724.png)

![1-{5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinyl}-4-piperidinecarboxamide](/img/structure/B6005736.png)
![[2-({3-[(4-methylbenzoyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6005746.png)
![(3S*,4S*)-4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(2-phenylethyl)-3-pyrrolidinol](/img/structure/B6005752.png)
![N-[3-(benzylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide](/img/structure/B6005753.png)
![ethyl 5-{[(benzoylamino)carbonyl]oxy}-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B6005757.png)